3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester is a compound characterized by its unique aziridine structure, which is a three-membered nitrogen-containing heterocycle. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development. The compound can be classified as an aziridine derivative, which is a type of cyclic amine.
The synthesis of 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester typically involves several key steps:
The molecular formula of 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester is . The structure features:
The compound's structure can be represented using its SMILES notation: CC(C(=O)O)N1C(C1)C2=CC=C(C=C2OC)C(=O)N(C(=O)O)C(C)(C)C
.
3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester can participate in various chemical reactions, including:
The mechanism of action for compounds like 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester often involves:
The physical properties of 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester include:
Chemical properties include:
The applications of 3-(4-Methoxy-3-nitrophenyl)-aziridine-2-carboxylic acid tert-butyl ester are primarily found in:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and organic synthesis, showcasing how structural modifications can lead to diverse chemical properties and biological activities.
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4